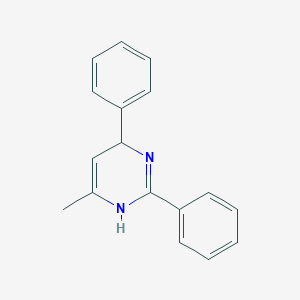
6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine is a heterocyclic compound belonging to the class of dihydropyrimidines. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl and phenyl groups attached at positions 6, 2, and 4, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . This multicomponent reaction is typically catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using solid acid catalysts like Montmorillonite-KSF, which allows for a more efficient and environmentally friendly process . This method not only improves the yield but also reduces the reaction time and minimizes the use of hazardous solvents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-diones, while substitution reactions can introduce halogens, alkyl, or aryl groups at different positions on the ring .
Applications De Recherche Scientifique
6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms . In the case of its anticancer properties, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thio-containing pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.
Dihydropyrimidine-2,4-diones: These are oxidation products of dihydropyrimidines and have applications in medicinal chemistry.
Uniqueness
6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups at positions 6, 2, and 4, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
7235-49-6 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
6-methyl-2,4-diphenyl-1,4-dihydropyrimidine |
InChI |
InChI=1S/C17H16N2/c1-13-12-16(14-8-4-2-5-9-14)19-17(18-13)15-10-6-3-7-11-15/h2-12,16H,1H3,(H,18,19) |
Clé InChI |
OVCSIQFHOSJUDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
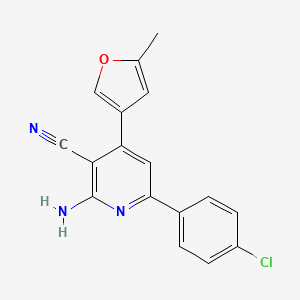
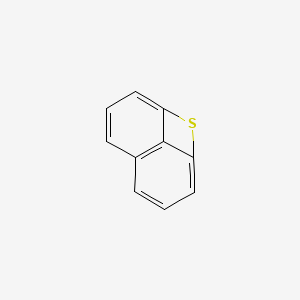
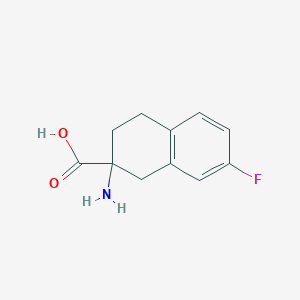
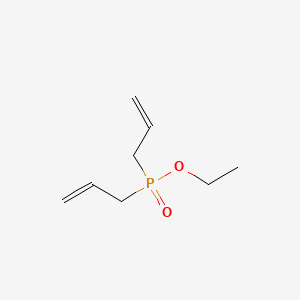
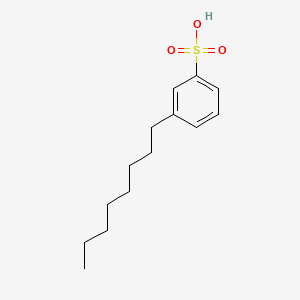
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
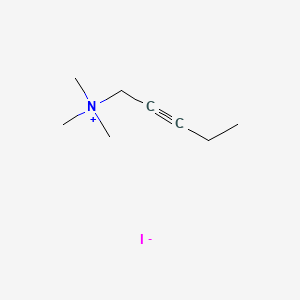
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)

